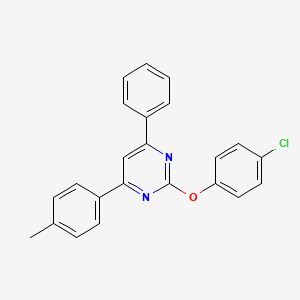
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments include its potent biological activity, ease of synthesis, and availability. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine. One of the potential areas of research is the development of more potent derivatives of this compound with improved solubility and bioavailability. Moreover, the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer is also an area of potential research. Furthermore, the exploration of the mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine and its interaction with cellular targets can lead to the discovery of new drug targets and therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 4-chlorophenol, 4-methylbenzaldehyde, and phenylurea in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity by inhibiting the growth of cancer cells. Moreover, this compound has also been found to possess antifungal, antibacterial, and antiviral properties.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYEJOHKJENAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
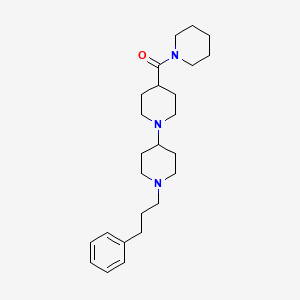
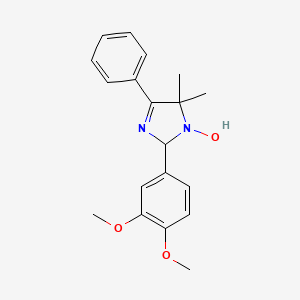
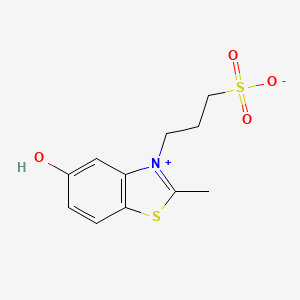
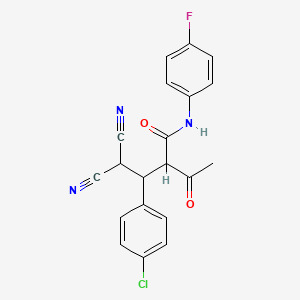

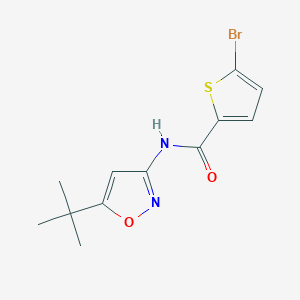
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)